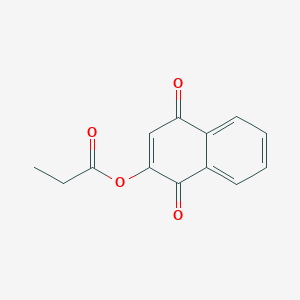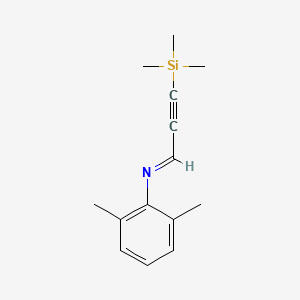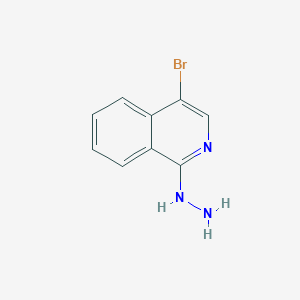![molecular formula C11H24O3Si B11875112 (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid: is an organic compound that features a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the silyl protecting group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is used as a protecting group for alcohols, allowing for selective reactions to occur at other functional groups without interference.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action for (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions.
Comparison with Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness: (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is unique due to its specific structural configuration and the presence of both a silyl ether and a carboxylic acid group. This dual functionality allows for versatile applications in synthetic organic chemistry, particularly in the selective protection and deprotection of hydroxyl groups.
Properties
Molecular Formula |
C11H24O3Si |
|---|---|
Molecular Weight |
232.39 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
LPOQMJJLBZAHQJ-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



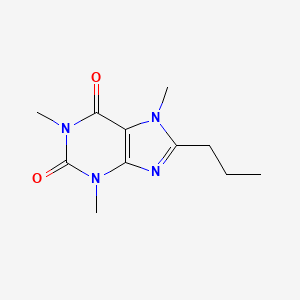
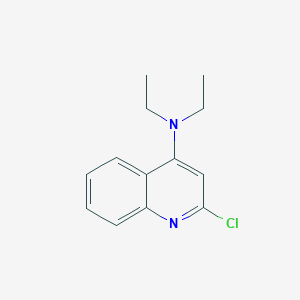
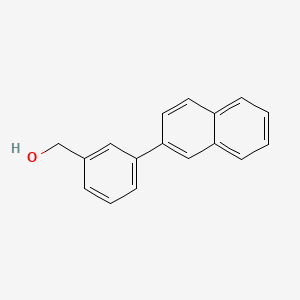
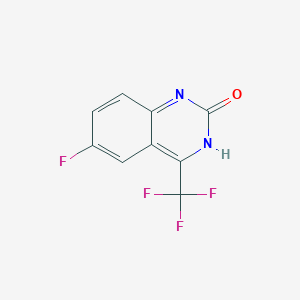

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)
